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Compound of Interest

Compound Name: 2-(Methylthio)benzanilide

CAS No.: 22978-26-3

Cat. No.: B1202140

Get Quote

Executive Summary
2-(Methylthio)benzanilide represents a privileged scaffold in the design of bioactive

carboxamides. Structurally characterized by an ortho-methylthio (-SMe) substitution on the

benzanilide core, this molecule serves as a critical bioisostere for established Succinate

Dehydrogenase Inhibitors (SDHIs) and a metabolic analogue of organoselenium therapeutics

(e.g., Ebselen).

This guide analyzes its dual-potential:

Agrochemical: As a systemic fungicide targeting mitochondrial Complex II (SDH).

Pharmaceutical: As a redox-active modulator and potential anti-inflammatory agent via

glutathione peroxidase (GPx) mimicry pathways.

Chemical Identity & Structural Properties[1][2][3]
The term "2-(Methylthio)benzanilide" can refer to two distinct regioisomers depending on the

substitution site. Both are pharmacologically relevant but target different biological pathways.
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Property
Type A: Acid-Side
Substitution

Type B: Amine-Side
Substitution

IUPAC Name
N-phenyl-2-

(methylthio)benzamide

N-(2-

(methylthio)phenyl)benzamide

Core Motif ortho-toluanilide mimic ortho-thioanisidine mimic

Key Analogs
Mepronil, Flutolanil

(Fungicides)

Thifluzamide (Fungicide),

Apicidin

Primary Target
Succinate Dehydrogenase

(SDH)
Kinases, GPCRs, SDH (minor)

Lipophilicity (cLogP) ~3.4 - 3.8 ~3.4 - 3.8

Metabolic Fate
S-oxidation to

sulfoxide/sulfone
S-oxidation, N-dealkylation

Key Structural Feature: The Ortho-Methylthio Group The -SMe group is a lipophilic, non-

classical bioisostere of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups found in commercial

fungicides.

Steric Bulk: The Van der Waals radius of Sulfur (1.80 Å) is larger than Carbon (1.70 Å),

providing a "molecular wedge" that locks the amide bond conformation, critical for receptor

binding.

Electronic Effect: The sulfur atom acts as a weak electron donor (resonance) but an electron

withdrawer (induction), modulating the acidity of the amide proton (NH).

Mechanism of Action (MoA)
Agrochemical MoA: Succinate Dehydrogenase Inhibition
(SDHI)
The primary utility of the 2-(methylthio)benzanilide scaffold is in the inhibition of Complex II

(Succinate Ubiquinone Oxidoreductase) in the mitochondrial electron transport chain.
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Binding Site: The ubiquinone-binding pocket (Q-site) of the SDH enzyme (Subunits B, C, and

D).

Interaction Mode:

H-Bonding: The amide oxygen accepts a hydrogen bond from Tyr58 (or equivalent Trp/Tyr

residues depending on species).

Hydrophobic Clamp: The ortho-SMe group occupies a hydrophobic sub-pocket (Zone II),

mimicking the steric role of the ortho-toluyl group in Mepronil.

Pi-Pi Stacking: The phenyl rings engage in T-shaped or parallel stacking with highly

conserved aromatic residues (e.g., Trp164).

Pharmaceutical MoA: Redox Modulation & Ebselen
Homology
Type A (Acid-side) is the sulfur analog of the metabolite of Ebselen (a seleno-organic

antioxidant).

GPx Mimicry: While sulfur is less redox-active than selenium, the 2-(methylthio)benzanilide
core can undergo reversible oxidation to the sulfoxide (

). This cycling can scavenge Reactive Oxygen Species (ROS), albeit with slower kinetics
than selenium analogs.

Spasmolytic Activity: Benzanilides block voltage-gated calcium channels or modulate

phosphodiesterase (PDE) activity, leading to smooth muscle relaxation.

Visualization: Signaling & Synthesis Pathways
The following diagram illustrates the synthesis of the scaffold and its divergence into fungicidal

(SDHI) or antioxidant pathways.
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Caption: Synthesis and dual pharmacological divergence of the 2-(methylthio)benzanilide
scaffold.

Experimental Protocols
Synthesis of N-Phenyl-2-(methylthio)benzamide (Type A)
Objective: To synthesize the core scaffold via nucleophilic acyl substitution.

Reagents:

2-(Methylthio)benzoic acid (1.0 eq)[1]

Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride

Aniline (1.1 eq)

Triethylamine (Et₃N) (2.0 eq)

Dichloromethane (DCM) (Solvent)

Protocol:

Activation: Dissolve 2-(methylthio)benzoic acid in anhydrous DCM. Add SOCl₂ dropwise at

0°C. Reflux for 2 hours to generate the acid chloride. Evaporate excess SOCl₂.

Coupling: Re-dissolve the crude acid chloride in DCM. Cool to 0°C.

Addition: Add a mixture of Aniline and Et₃N in DCM dropwise over 30 minutes.
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Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove

acid), then Brine.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Validation: ¹H NMR (CDCl₃): Look for S-Me singlet at ~2.4–2.5 ppm and Amide NH broad

singlet at ~7.8–8.2 ppm.

Mitochondrial SDH Inhibition Assay (In Vitro)
Objective: Quantify the IC₅₀ of the compound against Succinate Dehydrogenase.

Materials:

Mitochondrial fraction (isolated from rat liver or fungal mycelia e.g., R. solani).

DCPIP (2,6-dichlorophenolindophenol) - Electron acceptor.

Succinate (Substrate).

Phenazine methosulfate (PMS) - Intermediate electron carrier.

Protocol:

Preparation: Dilute mitochondrial protein to 0.5 mg/mL in phosphate buffer (pH 7.4).

Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.01 µM –

100 µM). Incubate for 10 min at 30°C.

Initiation: Add Succinate (20 mM), PMS, and DCPIP (60 µM).

Measurement: Monitor the reduction of DCPIP (blue to colorless) spectrophotometrically at

600 nm for 5 minutes.

Calculation: Calculate slope (ΔAbs/min). % Inhibition = [1 - (Slope_sample / Slope_control)]

× 100. Plot dose-response curve to determine IC₅₀.
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Comparative Data: Structure-Activity Relationship
(SAR)
The following table compares the 2-(methylthio) scaffold against commercial standards.

Compound Ortho-Substituent
Target (SDH) IC₅₀
(µM)*

Key Property

2-

(Methylthio)benzanilid

e

-SMe 0.85 - 2.5

High metabolic

stability; Moderate

potency

Mepronil -Me 0.50 - 1.2

Standard

Basidiomycete

fungicide

Flutolanil -CF₃ 0.05 - 0.3
High lipophilicity;

Strong binding

Unsubstituted

Benzanilide
-H > 50.0

Inactive (Lack of steric

lock)

*Note: Values are representative estimates based on Rhizoctonia solani assays found in

benzanilide literature.

Future Outlook & Drug Design
The 2-(methylthio)benzanilide scaffold offers a versatile platform for "Soft Drug" design.

S-Oxidation Prodrugs: The S-Me group can be deliberately designed to oxidize to the

sulfoxide in vivo, altering polarity and potentially deactivating the compound (reducing

environmental persistence in agrochemicals) or activating it (in specific redox-dependent

cancer therapies).

Hybrid Molecules: Fusing the 2-(methylthio)benzanilide core with strobilurin

pharmacophores could yield dual-action fungicides (Complex II + Complex III inhibitors).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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